molecular formula C12H18BrN2O12P3 B046416 Carbocyclic bvdutp CAS No. 111634-67-4

Carbocyclic bvdutp

Cat. No. B046416
M. Wt: 555.1 g/mol
InChI Key: VJLGXWPNKMSNEZ-HFVMFMDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbocyclic bvdUTP is a modified nucleotide that has been increasingly used in scientific research due to its unique properties. This molecule is a carbocyclic analogue of dUTP, which is a building block of DNA. Carbocyclic bvdUTP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of DNA replication, repair, and modification.

Mechanism Of Action

Carbocyclic bvdUTP is incorporated into DNA through the action of DNA polymerase enzymes. Once incorporated, it can affect the structure and stability of the DNA molecule, which can have a variety of downstream effects.

Biochemical And Physiological Effects

Carbocyclic bvdUTP has been shown to have a variety of biochemical and physiological effects. It can affect the stability of DNA, which can lead to changes in gene expression and cellular function. It can also affect the activity of enzymes involved in DNA replication and repair.

Advantages And Limitations For Lab Experiments

One of the main advantages of carbocyclic bvdUTP is its ability to be incorporated into DNA during replication. This allows researchers to study the effects of this modification on DNA structure and function. However, there are also limitations to its use. For example, the incorporation of carbocyclic bvdUTP into DNA can affect the accuracy of DNA replication, which can lead to errors in downstream analyses.

Future Directions

There are a number of future directions for research involving carbocyclic bvdUTP. One area of interest is in the study of DNA modification and repair pathways. Carbocyclic bvdUTP can be used to study the effects of DNA modifications on these pathways, which could lead to the development of new therapies for diseases such as cancer. Another area of interest is in the development of new tools for DNA sequencing and analysis. Carbocyclic bvdUTP could be used to develop new sequencing technologies that are more accurate and efficient than current methods.

Synthesis Methods

Carbocyclic bvdUTP is synthesized through a multi-step process that involves the modification of dUTP. The first step involves the conversion of dUTP to 5-fluorouridine triphosphate, which is then converted to 5-fluorouridine carbocyclic nucleoside triphosphate. This molecule is then further modified to produce carbocyclic bvdUTP.

Scientific Research Applications

Carbocyclic bvdUTP has been used in a variety of scientific research applications. One of the most common uses is in the study of DNA replication and repair. Carbocyclic bvdUTP can be incorporated into DNA during replication, which allows researchers to study the effects of this modification on DNA structure and function.

properties

CAS RN

111634-67-4

Product Name

Carbocyclic bvdutp

Molecular Formula

C12H18BrN2O12P3

Molecular Weight

555.1 g/mol

IUPAC Name

[(1R,2R,4R)-4-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-2-hydroxycyclopentyl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

InChI

InChI=1S/C12H18BrN2O12P3/c13-2-1-7-5-15(12(18)14-11(7)17)9-3-8(10(16)4-9)6-28(19,20)26-30(24,25)27-29(21,22)23/h1-2,5,8-10,16H,3-4,6H2,(H,19,20)(H,24,25)(H,14,17,18)(H2,21,22,23)/b2-1+/t8-,9+,10+/m0/s1

InChI Key

VJLGXWPNKMSNEZ-HFVMFMDWSA-N

Isomeric SMILES

C1[C@H](C[C@H]([C@@H]1CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=C(C(=O)NC2=O)/C=C/Br

SMILES

C1C(CC(C1CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=C(C(=O)NC2=O)C=CBr

Canonical SMILES

C1C(CC(C1CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=C(C(=O)NC2=O)C=CBr

synonyms

C-BVD-UTP
carbocyclic 5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate
carbocyclic BVDUTP

Origin of Product

United States

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